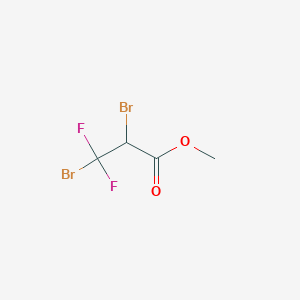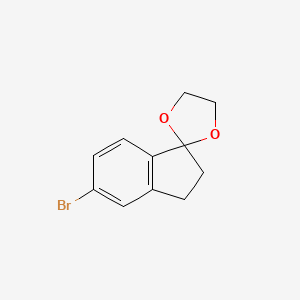![molecular formula C8H9F2N3O B1451599 N-[3-(difluoromethoxy)phenyl]guanidine CAS No. 1204296-41-2](/img/structure/B1451599.png)
N-[3-(difluoromethoxy)phenyl]guanidine
描述
N-[3-(Difluoromethoxy)phenyl]guanidine: is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a difluoromethoxy group and a guanidine functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(difluoromethoxy)phenyl]guanidine typically involves the following steps:
Preparation of 3-(Difluoromethoxy)aniline: This intermediate is synthesized by reacting 3-nitrophenol with difluoromethane in the presence of a suitable catalyst.
Conversion to 3-(Difluoromethoxy)phenylisocyanate: The aniline derivative is then treated with phosgene to form the corresponding isocyanate.
Formation of Guanidine Derivative: The isocyanate is reacted with guanidine to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: N-[3-(Difluoromethoxy)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Alkylated or aminated derivatives of the guanidine group.
科学研究应用
Chemistry: N-[3-(Difluoromethoxy)phenyl]guanidine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug design, particularly for targeting specific diseases or conditions. Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.
作用机制
The mechanism by which N-[3-(difluoromethoxy)phenyl]guanidine exerts its effects involves its interaction with molecular targets and pathways. The guanidine group, in particular, can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. The difluoromethoxy group enhances the compound's stability and reactivity, making it effective in various applications.
相似化合物的比较
N-[3-(Methoxy)phenyl]guanidine: Similar structure but lacks the difluoromethoxy group.
N-[3-(Fluoromethoxy)phenyl]guanidine: Similar structure but with a single fluorine atom instead of two.
N-[3-(Trifluoromethoxy)phenyl]guanidine: Similar structure but with three fluorine atoms.
Uniqueness: N-[3-(Difluoromethoxy)phenyl]guanidine stands out due to its balanced reactivity and stability, making it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c9-7(10)14-6-3-1-2-5(4-6)13-8(11)12/h1-4,7H,(H4,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRVBGQKTCJMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)
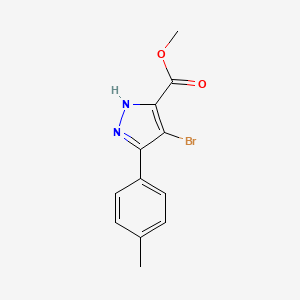
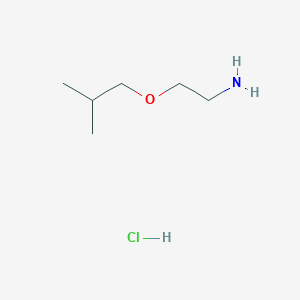
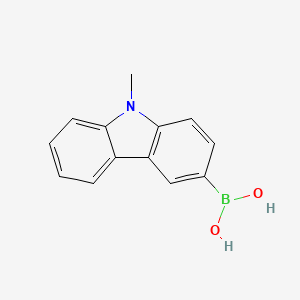

![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)
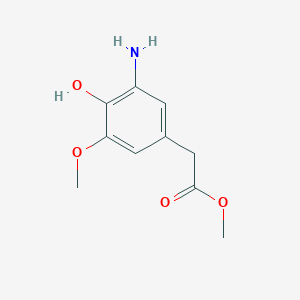
![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)
![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)
![3-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B1451534.png)
